1-(3,4-Dichlorophenyl)ethanamine
Overview
Description
1-(3,4-Dichlorophenyl)ethanamine is an organic compound with the molecular formula C8H9Cl2N It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using catalysts such as palladium or platinum . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in phenyl derivatives with different functional groups.
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethanamine
- 1-(3,5-Dichlorophenyl)ethanamine
- 1-(3,4-Dichlorophenyl)propanamine
Comparison: 1-(3,4-Dichlorophenyl)ethanamine is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological or chemical properties, making it suitable for specific applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390166 | |
Record name | 1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74877-07-9 | |
Record name | 1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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